1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione
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Overview
Description
1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes two phenyl groups and a propyl group attached to a triazinane ring with a thione functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione can be synthesized through a series of nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with aniline to form 2,4,6-trisubstituted-1,3,5-triazines. The subsequent introduction of the propyl group and the thione functional group can be achieved through further substitution reactions using appropriate reagents and catalysts .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. These interactions can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2-thione: A simpler analog with similar reactivity but lacking the phenyl and propyl substituents.
1,3,5-Trimethyl-1,3,5-triazinane-2-thione: Contains methyl groups instead of phenyl and propyl groups, leading to different chemical properties.
1,3,5-Tris(diphenylamino)benzene: A related compound with different substituents on the triazine ring.
Uniqueness
1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and propyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H21N3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1,3-diphenyl-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c1-2-13-19-14-20(16-9-5-3-6-10-16)18(22)21(15-19)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
InChI Key |
NSEDTHMVZBDPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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